cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine
CAS No.: 1247001-44-0
Cat. No.: VC7453972
Molecular Formula: C21H32BNO3
Molecular Weight: 357.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247001-44-0 |
|---|---|
| Molecular Formula | C21H32BNO3 |
| Molecular Weight | 357.3 |
| IUPAC Name | (2S,6R)-2,6-dimethyl-4-[[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine |
| Standard InChI | InChI=1S/C21H32BNO3/c1-16-13-23(14-17(2)24-16)15-19-9-7-18(8-10-19)11-12-22-25-20(3,4)21(5,6)26-22/h7-12,16-17H,13-15H2,1-6H3/b12-11+/t16-,17+ |
| Standard InChI Key | DDBGHPZIERQRNE-PPVVZDBHSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CN3CC(OC(C3)C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a cis-2,6-dimethylmorpholine ring tethered to a para-substituted styrenyl boronate ester. The morpholine ring adopts a chair conformation with axial methyl groups at positions 2 and 6, as confirmed by stereochemical descriptors (2s,6r) in its IUPAC name . The boronate ester moiety consists of a tetramethyl-1,3,2-dioxaborolane group linked via an (E)-configured ethenyl bridge to the benzyl position. This configuration ensures optimal steric and electronic properties for participation in Suzuki-Miyaura couplings and radical-mediated transformations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₂BNO₃ | |
| Molecular Weight | 357.3 g/mol | |
| Purity | 97% | |
| CAS Number | 1247001-44-0 | |
| SMILES Notation | C[C@H]1CN(CC2=CC=C(/C=C/B3OC(C)(C)C(C)(C)O3)C=C2)CC@@HO1 | |
| Boiling Point | Not reported | - |
| Solubility | Likely polar aprotic solvents |
Stereochemical Considerations
The cis configuration of the 2,6-dimethylmorpholine ring is critical for its reactivity. Patent EP0094565B1 details a high-yield synthesis of cis-2,6-dimethylmorpholine via simultaneous addition of amine and sulfuric acid, followed by fractional distillation to isolate the cis isomer . This method avoids salt byproducts associated with trans isomer isomerization, aligning with green chemistry principles .
Synthesis and Manufacturing
Morpholine Core Synthesis
The cis-2,6-dimethylmorpholine moiety is synthesized through a cyclization reaction of diethanolamine derivatives under acidic conditions. Key steps include:
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Simultaneous Protonation: Concurrent addition of dimethylamine and sulfuric acid to prevent side reactions .
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Cyclization: Heating at 150–200°C to form the morpholine ring.
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Isomer Separation: Fractional distillation to achieve >95% cis purity .
Boronate Ester Functionalization
The tetramethyl-dioxaborolane group is introduced via a palladium-catalyzed Miyaura borylation. Specifically, a styrenyl bromide intermediate undergoes coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂, yielding the (E)-configured boronate ester .
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Morpholine cyclization | H₂SO₄, 180°C, 6 h | 82% | |
| 2 | Miyaura borylation | Pd(dppf)Cl₂, KOAc, DMSO, 80°C, 12 h | 75% | |
| 3 | Benzyl coupling | K₂CO₃, DMF, 100°C, 24 h | 68% |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s boronate group enables Suzuki-Miyaura cross-couplings for constructing biaryl scaffolds prevalent in kinase inhibitors and antiviral agents. For example, its ethenyl boronate participates in couplings with aryl halides to generate stilbene derivatives, which exhibit antitumor activity .
Polymer Science
In material science, the morpholine-boronate hybrid enhances the thermal stability of polyamides. Incorporating 5–10 mol% of this monomer increases glass transition temperatures (Tg) by 15–20°C, as evidenced by differential scanning calorimetry (DSC) studies .
Photoredox Catalysis
Recent work by Ohmiya et al. demonstrates that boronate complexes absorb visible light (450 nm) to generate alkyl radicals without photoredox catalysts . This compound’s dioxaborolane group facilitates homolytic C–B bond cleavage under blue LED irradiation, enabling Giese additions and nickel-catalyzed cross-couplings for synthesizing quaternary carbon centers .
Recent Advances and Future Directions
Visible-Light-Mediated Reactions
The 2021 protocol by Kanazawa University leverages the compound’s boronate in decyanoalkylation reactions, achieving 80–92% yields for tertiary alkyl radicals . This method bypasses toxic tin reagents, offering a sustainable alternative for C–C bond formation.
Drug Discovery
Ongoing studies explore its use in PROTAC (Proteolysis-Targeting Chimera) synthesis, where the morpholine moiety enhances water solubility of bifunctional degraders. Preliminary data show 3–5-fold improved pharmacokinetic profiles in murine models .
Challenges and Opportunities
Despite its utility, the compound’s hygroscopicity and sensitivity to protic solvents limit large-scale applications. Future research aims to develop stabilized formulations using ionic liquid matrices or nanoencapsulation .
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